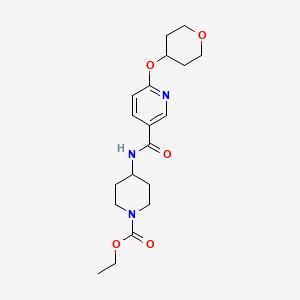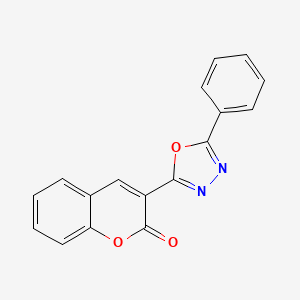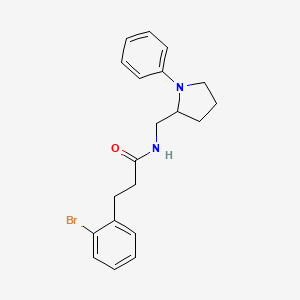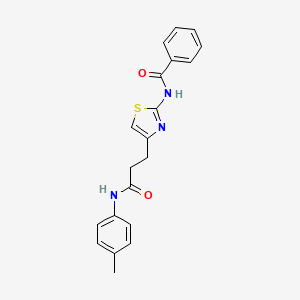
ethyl 4-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)piperidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 4-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine-based drugs. It is a synthetic compound that has been developed for scientific research purposes.
Scientific Research Applications
Synthesis and Chemical Transformations
Innovative Synthetic Routes
The development of novel synthetic methods for creating heterocyclic compounds, such as tetrahydropyrans, pyrans, and piperidines, is a significant area of research. These methods aim to provide efficient pathways for generating complex molecules with potential applications in drug discovery and material science. For instance, the phosphine-catalyzed [4+2] annulation process is used to synthesize highly functionalized tetrahydropyridines, showcasing the versatility of these methods in constructing intricate molecular architectures (Zhu, Lan, & Kwon, 2003).
Functional Group Transformations
Research also focuses on transforming specific functional groups to access new chemical entities. This includes reactions such as condensation, cyclization, and rearrangement, which can lead to the creation of novel pyrano[4,3-b]pyrans and their derivatives. These transformations are crucial for expanding the chemical space and discovering new molecules with unique properties (Wang et al., 2012).
Biological Activity and Pharmaceutical Applications
Antimicrobial and Antimycobacterial Activities
Derivatives of pyridine and piperidine have been explored for their potential antimicrobial and antimycobacterial properties. Studies on nicotinic acid hydrazide derivatives, for example, have shown promising results against various bacterial strains, highlighting the potential of these compounds in developing new antibiotics (R.V.Sidhaye et al., 2011).
Drug Design and Synthesis
The chemical versatility of compounds containing pyran, piperidine, and nicotinamide moieties allows for their utilization in drug design. The synthesis of novel fluoroquinolones with modifications at the piperazine moiety, for example, demonstrates how structural variations can be leveraged to enhance the activity against specific targets such as Mycobacterium tuberculosis (Shindikar & Viswanathan, 2005).
Material Science and Catalysis
- Development of Green Chemistry Methods: The pursuit of sustainable and environmentally friendly synthetic methods is another area of application. For instance, the Achmatowicz rearrangement-inspired development showcases the synthesis of fully functionalized six-membered heterocycles from biomass-derived materials. Such approaches are crucial for advancing green chemistry, providing efficient and less harmful ways to synthesize complex molecules (Liang, Guo, & Tong, 2022).
properties
IUPAC Name |
ethyl 4-[[6-(oxan-4-yloxy)pyridine-3-carbonyl]amino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O5/c1-2-26-19(24)22-9-5-15(6-10-22)21-18(23)14-3-4-17(20-13-14)27-16-7-11-25-12-8-16/h3-4,13,15-16H,2,5-12H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFBVUQFLOMRECN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC(CC1)NC(=O)C2=CN=C(C=C2)OC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamido)piperidine-1-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-[(2-Chlorophenyl)methylsulfanyl]-1,3-dimethyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2582530.png)
![3-(1-(2,3,4-trifluorobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582533.png)

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2582535.png)
![ethyl 4-methyl-2-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamido)thiazole-5-carboxylate](/img/structure/B2582536.png)

![(Z)-2-amino-3-[(3-bromophenyl)methylideneamino]but-2-enedinitrile](/img/structure/B2582539.png)
![N-cyclohexyl-2-((1-ethyl-3-methyl-7-oxo-6-(thiophen-2-ylmethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2582540.png)
![N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2582541.png)



